molecular formula C14H12F3NO4 B14071752 2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione

2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione

Cat. No.: B14071752
M. Wt: 315.24 g/mol
InChI Key: WHKUMRPGMWJOPM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a trifluoromethyl group and a dioxane ring

Preparation Methods

The synthesis of 2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione typically involves the reaction of 4-(trifluoromethyl)aniline with Meldrum’s acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted dioxane derivatives and Meldrum’s acid derivatives Compared to these compounds, 2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione is unique due to its specific substitution pattern and the presence of both the trifluoromethyl group and the dioxane ring

Similar compounds include:

Properties

IUPAC Name

2,2-dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO4/c1-13(2)21-11(19)10(12(20)22-13)7-18-9-5-3-8(4-6-9)14(15,16)17/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKUMRPGMWJOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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